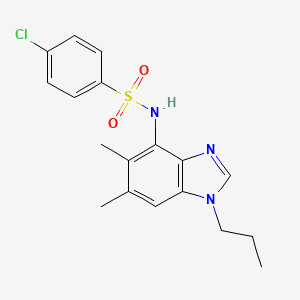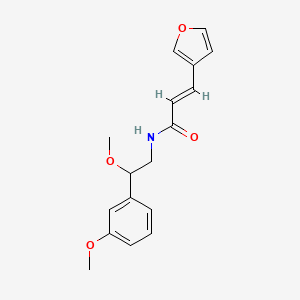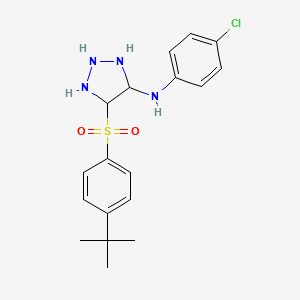
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine, also known as TBB or TBBt, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBB is a triazole-based compound that has been synthesized using different methods. Its unique structure and properties make it a promising candidate for scientific research.
Mécanisme D'action
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine inhibits protein kinases by binding to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This mechanism of action makes this compound a promising candidate for the development of kinase inhibitors for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activity of protein kinases that are involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine in lab experiments is its high selectivity for protein kinases. This compound has been shown to inhibit a wide range of kinases, including those that are involved in cancer and other diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
Orientations Futures
There are several future directions for the research on 4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine. One direction is the development of this compound-based kinase inhibitors for the treatment of cancer and other diseases. Another direction is the synthesis of this compound-based materials for various applications, such as drug delivery and catalysis. In addition, further studies are needed to explore the potential side effects of this compound and its derivatives, as well as their interactions with other drugs.
Méthodes De Synthèse
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine can be synthesized using different methods, including the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne. One of the most common methods used to synthesize this compound is the click chemistry approach, which involves the reaction of an azide and an alkyne in the presence of a copper catalyst. This method is preferred due to its high yield and selectivity.
Applications De Recherche Scientifique
4-(4-tert-butylbenzenesulfonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been used as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-N-(4-chlorophenyl)triazolidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(21-23-22-17)20-14-8-6-13(19)7-9-14/h4-11,16-17,20-23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDVGWWYWWPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Z)-2-furylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2800204.png)
![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)
![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2800208.png)

![2-[(4-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
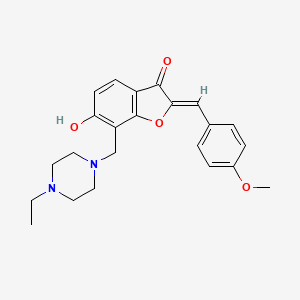

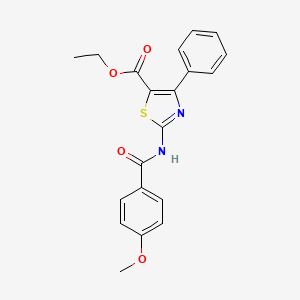
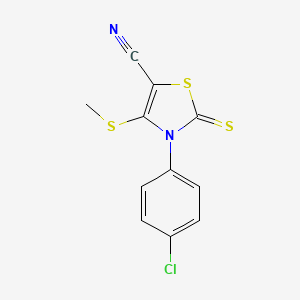
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2800222.png)
![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)
